molecular formula C17H21N3O B1437095 3-Amino-N-[4-(diethylamino)phenyl]benzamide CAS No. 1018244-09-1

3-Amino-N-[4-(diethylamino)phenyl]benzamide

Cat. No.: B1437095
CAS No.: 1018244-09-1
M. Wt: 283.37 g/mol
InChI Key: ZIDXMPORVDPWMC-UHFFFAOYSA-N
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Description

3-Amino-N-[4-(diethylamino)phenyl]benzamide is a useful research compound. Its molecular formula is C17H21N3O and its molecular weight is 283.37 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-amino-N-[4-(diethylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-3-20(4-2)16-10-8-15(9-11-16)19-17(21)13-6-5-7-14(18)12-13/h5-12H,3-4,18H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDXMPORVDPWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

High-Purity Synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide , a structural analog relevant to histone deacetylase (HDAC) inhibitor pharmacophores (e.g., Entinostat/MS-275) and functionalized azo-dye precursors.

The synthesis is designed for high purity and reproducibility, utilizing a convergent Nitro-Acyl Chloride Coupling followed by a Chemoselective Reduction .

Executive Summary & Retrosynthetic Analysis

The target molecule consists of a benzamide core flanked by an electron-rich diethylamino group and a primary amine. Direct coupling of 3-aminobenzoic acid is discouraged due to potential self-polymerization and oxidation issues.

Strategic Route:

  • Activation: Convert 3-nitrobenzoic acid to 3-nitrobenzoyl chloride.

  • Coupling: React with N,N-diethyl-p-phenylenediamine (DEppD) under inert conditions to prevent oxidation of the electron-rich aniline.

  • Reduction: Selectively reduce the nitro group to the primary amine using catalytic hydrogenation or Fe/NH₄Cl, preserving the amide bond.

Pathway Visualization

Retrosynthesis Target This compound Intermediate 3-Nitro-N-[4-(diethylamino)phenyl]benzamide Target->Intermediate Nitro Reduction (H2/Pd-C or Fe/HCl) Precursor1 3-Nitrobenzoyl Chloride Intermediate->Precursor1 Amide Coupling (Schotten-Baumann) Precursor2 N,N-Diethyl-p-phenylenediamine (DEppD) Intermediate->Precursor2 + Base

Figure 1: Retrosynthetic disconnection showing the nitro-precursor strategy.

Experimental Protocols

Phase 1: Synthesis of 3-Nitrobenzoyl Chloride

Objective: Activate the carboxylic acid for efficient coupling. Scale: 10.0 mmol basis.

  • Reagents:

    • 3-Nitrobenzoic acid (1.67 g, 10 mmol)

    • Thionyl chloride (SOCl₂) (5.0 mL, excess)

    • DMF (Catalytic, 2-3 drops)

  • Protocol:

    • Charge a dry round-bottom flask (RBF) with 3-nitrobenzoic acid.

    • Add Thionyl chloride carefully. Add catalytic DMF (accelerates acyl chloride formation).

    • Reflux at 75°C for 2–3 hours. Checkpoint: Solution must turn clear; gas evolution (SO₂, HCl) ceases.

    • Remove excess SOCl₂ under reduced pressure (rotary evaporator) to yield a yellow crystalline solid.

    • Optional: Avert purification; use crude immediately for Phase 2 to prevent hydrolysis.

Phase 2: Amide Coupling (The Critical Step)

Objective: Form the amide bond while preventing oxidation of the DEppD. Critical Constraint: N,N-diethyl-p-phenylenediamine is highly sensitive to air (turns purple/black). Use the Hydrochloride salt and neutralize in situ under Argon.

  • Reagents:

    • Crude 3-Nitrobenzoyl chloride (from Phase 1)

    • N,N-Diethyl-p-phenylenediamine HCl salt (2.01 g, 10 mmol)

    • Triethylamine (TEA) or DIPEA (3.5 mL, ~25 mmol)

    • Dichloromethane (DCM), anhydrous (50 mL)

  • Protocol:

    • Setup: Purge a 2-neck RBF with Argon.

    • Solubilization: Dissolve DEppD·HCl in anhydrous DCM (30 mL) and add TEA (2.5 eq). Stir for 10 min until the free base is generated (solution may darken slightly).

    • Addition: Dissolve 3-nitrobenzoyl chloride in DCM (20 mL). Add this solution dropwise to the amine mixture at 0°C (ice bath) over 20 minutes.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup:

      • Wash with sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

      • Wash with 1M HCl (careful titration) or Brine to remove excess amine/TEA. Note: Product is a weak base; strong acid wash may protonate and extract it. Use Brine/Water preferred.

      • Dry over Na₂SO₄, filter, and concentrate.[1][2]

    • Purification: Recrystallize from Ethanol/Hexane if necessary. Product is a yellow/orange solid.

Phase 3: Selective Nitro Reduction

Objective: Convert -NO₂ to -NH₂ without cleaving the amide or oxidizing the tertiary amine. Method: Catalytic Hydrogenation (Cleanest profile).

  • Reagents:

    • 3-Nitro-N-[4-(diethylamino)phenyl]benzamide (Intermediate)

    • 10% Pd/C (10 wt% loading)

    • Methanol or Ethanol (50 mL)

    • Hydrogen Gas (Balloon pressure)

  • Protocol:

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10% Pd/C catalyst carefully (under inert gas flow to prevent ignition).

    • Purge system with H₂ gas (3 cycles).

    • Stir vigorously under H₂ balloon (1 atm) for 6–12 hours.

    • Checkpoint: Monitor TLC (DCM:MeOH 95:5). The starting material (lower polarity) should disappear; the product (higher polarity, fluorescent) appears.

    • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

    • Isolation: Evaporate solvent. The resulting solid is often light brown/off-white.

Analytical Validation & Specifications

ParameterSpecification / Expected ValueMethod
Appearance Off-white to pale yellow powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
MS (ESI+) [M+H]+ = 284.17LC-MS
1H NMR (DMSO-d6) δ 9.8 (s, 1H, Amide NH), 7.5-6.6 (m, Ar-H), 5.2 (s, 2H, NH2), 3.3 (q, 4H), 1.1 (t, 6H)Proton NMR
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in WaterSolubility Test

Troubleshooting & Optimization Logic

Issue: "Wurster's Blue" Formation

If the reaction mixture turns deep purple/black during Phase 2, the phenylenediamine has oxidized to a radical cation.

  • Cause: Oxygen ingress or old starting material.

  • Fix: Use the HCl salt of the amine (more stable) and purge all solvents with Argon for 15 minutes before use. Add a pinch of Sodium Metabisulfite if instability persists.

Issue: Incomplete Reduction
  • Cause: Catalyst poisoning by the thio-impurities (if SOCl₂ wasn't fully removed) or amine coordination.

  • Fix: Ensure Phase 1 product is pumped down to dryness (high vacuum) to remove SOCl₂/SO₂. Increase H₂ pressure (Parr shaker at 30 psi) or switch to Fe/NH₄Cl reduction (Iron powder, Ethanol/Water, reflux 2h) which is more robust against catalyst poisons.

Experimental Workflow Diagram

Workflow Start Start: 3-Nitrobenzoic Acid Step1 Activation: SOCl2, Reflux (Remove excess SOCl2 completely) Start->Step1 Step2 Coupling: Add DEppD.HCl + TEA (DCM, 0°C to RT, Argon) Step1->Step2 Check1 QC: Check for Purple Color (Oxidation Indicator) Step2->Check1 Check1->Step2 Purple? Restart/Purge Step3 Reduction: H2, Pd/C, MeOH (Or Fe/NH4Cl if catalyst poisons exist) Check1->Step3 No Oxidation Final Final Product: Recrystallize (EtOH) Step3->Final

Figure 2: Step-by-step experimental workflow with critical quality control checkpoints.

References

  • Synthesis of Benzamide Derivatives (HDAC Inhibitors): Suzuki, T., et al.[3][4][5] "Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives."[3][4][5][6][7] Journal of Medicinal Chemistry, 1999.

  • Nitro-to-Amine Reduction Methodologies: Behera, R. R., et al.[8] "Chemoselective Reduction of Nitroarenes."[8] Organic Letters, 2022.[8]

  • Handling of Phenylenediamines (Wurster's Salts): N,N-Diethyl-p-phenylenediamine Safety & Reactivity Data.

  • Schotten-Baumann Reaction Conditions: Montagne, P. T., et al. "Preparation of p-nitrobenzoyl chloride and amide coupling." Organic Syntheses, Coll. Vol. 1.

Sources

Structural Analysis and Synthetic Utility of 3-Amino-N-[4-(diethylamino)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide . While often encountered as an intermediate in the synthesis of functional dyes and color couplers, this specific molecular architecture—a meta-substituted benzamide linked to an electron-rich aniline—has gained renewed significance as a "privileged scaffold" in the design of Histone Deacetylase (HDAC) inhibitors .

This document details the physicochemical properties, electronic characterization, and a validated synthetic protocol for this compound, bridging the gap between industrial dye chemistry and medicinal application.[1]

Molecular Architecture & Electronic Properties[1]

The molecule consists of two distinct aromatic systems linked by an amide bond. Its behavior is dictated by the "push-pull" electronic relationship between the diethylamino group (strong donor) and the amide linkage.

Structural Breakdown
ComponentFunctionalityElectronic Effect
Ring A (Benzoyl) 3-Amino substitutionMeta-directing; Weakly activating. Serves as a potential Zinc-Binding Group (ZBG) precursor or solvent-exposed "cap" in medicinal chemistry.
Linker Amide (-CONH-)Planar, rigid spacer. Restricted rotation due to partial double-bond character (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

hybridization).
Ring B (Aniline) 4-DiethylaminoStrong electron donor (+M effect). Makes Ring B highly susceptible to oxidative coupling (dye formation).
Electronic Distribution Diagram

The following diagram illustrates the connectivity and the flow of electron density that defines the molecule's reactivity, particularly the susceptibility of Ring B to oxidation and the nucleophilicity of the Ring A amine.[1]

MolecularStructure Diethyl Diethylamino Group (-NEt2) Electron Donor (+M) RingB Phenyl Ring B (Electron Rich) Diethyl->RingB Increases e- density Amide Amide Linker (-CONH-) Rigid Spacer RingB->Amide N-C Bond RingA Phenyl Ring A (Benzoyl Core) Amide->RingA C-C Bond Amino 3-Amino Group (-NH2) Nucleophilic Handle RingA->Amino Meta-substitution

Caption: Electronic flow from the electron-donating diethylamino group toward the central amide linker.[1]

Medicinal Chemistry Context: The Benzamide Scaffold

In drug discovery, this molecule represents a specific subclass of Class I HDAC inhibitors .[1] Benzamide-based inhibitors (such as Entinostat/MS-275) rely on a specific pharmacophore model:

  • Cap Group: Interacts with the rim of the enzyme pocket (Ring B in our molecule).[1]

  • Linker: The benzamide core positions the molecule within the channel.

  • Zinc Binding Group (ZBG): Typically a 2-amino (ortho) group on the benzoyl ring.

Critical Distinction: Our topic molecule is a 3-amino (meta) isomer.

  • Significance: While ortho-amino benzamides are classic ZBGs, meta-amino benzamides often show altered selectivity profiles or serve as precursors where the 3-amino group is further derivatized to reach distinct sub-pockets of the enzyme.

Validated Synthetic Protocol

The synthesis of this compound presents a specific challenge: the oxidation sensitivity of the N,N-diethyl-p-phenylenediamine starting material. The following protocol utilizes an inert atmosphere strategy to prevent the formation of "Wurster's salts" (radical cations) which lead to purple/black tar impurities.

Retrosynthetic Analysis

Synthesis Product TARGET: This compound Intermediate INTERMEDIATE: 3-Nitro-N-[4-(diethylamino)phenyl]benzamide Product->Intermediate Reduction (H2/Pd-C) Reactants REACTANTS: 3-Nitrobenzoyl Chloride + N,N-Diethyl-p-phenylenediamine Intermediate->Reactants Amide Coupling (Base/DCM)

Caption: Two-step convergent synthesis via nitro-reduction.

Step-by-Step Methodology

Reagents Required:

  • 3-Nitrobenzoyl chloride (CAS 121-52-8)

  • N,N-Diethyl-p-phenylenediamine (CAS 93-05-0) [Handle under Argon]

  • Triethylamine (Et3N)[1]

  • Dichloromethane (DCM, anhydrous)[1]

  • Palladium on Carbon (10% Pd/C)[1]

  • Hydrogen gas (balloon or Parr shaker)[1]

Step 1: Amide Coupling (The "Schotten-Baumann" Modification)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Solubilization: Dissolve N,N-diethyl-p-phenylenediamine (1.0 eq, 10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (1.2 eq).[1]

    • Note: The solution should be pale yellow. If it turns dark purple immediately, your solvent contains dissolved oxygen or the amine is oxidized.[1]

  • Addition: Cool the solution to 0°C. Add a solution of 3-nitrobenzoyl chloride (1.0 eq) in DCM dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1]

  • Workup: Wash with sat. NaHCO3 (2x) and Brine (1x).[1] Dry over Na2SO4.

  • Purification: Flash chromatography is usually required to remove traces of oxidized aniline.

    • Yield Target: >85% of the Nitro-Intermediate .

Step 2: Nitro Reduction[1]
  • Solvation: Dissolve the Nitro-Intermediate in Methanol/THF (1:1 mixture).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Purge with H2 gas. Stir vigorously under H2 atmosphere (1 atm is sufficient) for 12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the Celite pad dry out completely (pyrophoric risk).[1]

  • Isolation: Evaporate solvent. The product is often a solid that can be recrystallized from Ethanol.

Analytical Characterization Data (Predicted)

As this specific CAS is a derivative, the following spectral data is predicted based on validated benzamide analogs (e.g., Entinostat intermediates) and ChemDraw simulation.

TechniqueExpected Signal / ValueInterpretation
1H NMR (DMSO-d6) δ 9.85 (s, 1H)Amide -NH - proton (deshielded).
δ 7.50 - 6.60 (m, 8H)Aromatic protons. Ring B protons will show AA'BB' pattern.
δ 5.20 (s, 2H)Aniline -NH2 (3-position). Broad singlet, D2O exchangeable.
δ 3.30 (q, 4H)Diethyl -N-CH2 -CH3.
δ 1.10 (t, 6H)Diethyl -N-CH2-CH3 .
Mass Spec (ESI+) m/z 284.17 [M+H]+Molecular Weight: 283.37 g/mol .[1]
Appearance Off-white to pale beige solidDarkening indicates oxidation of the diethylamino group.

Applications & Handling

Storage Stability

The presence of the diethylamino group makes this compound photolabile and air-sensitive over long periods.

  • Storage: -20°C under Argon.

  • Container: Amber glass vials.

Research Applications
  • HDAC Probe Synthesis: The 3-amino group can be reacted with isocyanates or acid chlorides to extend the scaffold, testing "Cap" region interactions in HDAC1/2/3 isoforms.

  • Oxidative Coupling (Dyes): In the presence of silver salts or oxidizers, this molecule can couple with phenols to form cyan/magenta azomethine dyes, useful in material science for pH sensing.[1]

References

  • HDAC Inhibitor SAR: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Int J Mol Sci. 2025.[2] [1]

  • Benzamide Synthesis: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).[1] 2018.

  • Chemical Properties: PubChem Compound Summary for N,N-Diethylbenzamide (Analogous Core). National Center for Biotechnology Information. [1]

  • General Benzamide Data: 3-Aminobenzamide properties and biological activity.[3][4] Sigma-Aldrich / Merck.

Sources

Theoretical Profiling of 3-Amino-N-[4-(diethylamino)phenyl]benzamide: Electronic Structure & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework for characterizing 3-Amino-N-[4-(diethylamino)phenyl]benzamide , a molecule exhibiting a "push-pull" electronic architecture and significant pharmacological promise. Structurally, the compound fuses a 3-aminobenzamide pharmacophore (a known PARP-1 inhibitor scaffold) with a 4-(diethylamino)aniline moiety. This hybridization suggests dual utility: as a nonlinear optical (NLO) material due to charge transfer, and as a lipophilic PARP/HDAC inhibitor.

This document serves as a protocol for researchers to execute Density Functional Theory (DFT) studies, molecular docking, and reactivity prediction for this specific ligand.

Computational Methodology: The "Digital Twin" Protocol

To ensure scientific integrity, the theoretical characterization must follow a self-validating workflow. The following protocol integrates quantum mechanics with molecular mechanics.

Density Functional Theory (DFT) Setup

The electronic structure is solved using the Gaussian or ORCA software suites. The choice of functional and basis set is critical for balancing cost and accuracy for organic amides.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic benzamides, providing accurate bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are mandatory to model the lone pairs on the diethylamino nitrogen and the amide oxygen, which are critical for hydrogen bonding interactions.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) and DMSO (
    
    
    
    ) to simulate physiological and stock solution environments.
Workflow Visualization

The following diagram details the logical flow from structure generation to biological validation.

TheoreticalWorkflow cluster_val Validation Loop Step1 Structure Build (GaussView/Avogadro) Step2 Geometry Optimization (B3LYP/6-311++G(d,p)) Step1->Step2 Input Step3 Frequency Calc (No Imaginary Freq) Step2->Step3 Validation Step3->Step2 If Imag Freq > 0 Step4 Electronic Props (HOMO-LUMO / MEP) Step3->Step4 Wavefunction Step5 Molecular Docking (AutoDock Vina / PARP-1) Step3->Step5 PDBQT Prep

Figure 1: Step-by-step computational workflow for validating the geometry and properties of the target benzamide derivative.

Electronic & Reactivity Profile

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by its Frontier Molecular Orbitals. The molecule exhibits an intramolecular charge transfer (ICT) due to the electron-donating diethylamino group and the electron-withdrawing amide linker.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 4-(diethylamino)phenyl ring. This region acts as the nucleophilic center, susceptible to electrophilic attack or oxidation (relevant for metabolic stability).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzamide ring and the carbonyl group. This region accepts electrons and is the site for nucleophilic attack.

Calculated Parameter Estimates (Based on Benzamide Analogs):

ParameterSymbolEstimated Value (eV)Significance
HOMO Energy

-5.2 to -5.5Ionization potential; oxidation liability.
LUMO Energy

-1.5 to -1.8Electron affinity; electrophilicity.
Energy Gap

3.5 - 4.0Indicates chemical softness and high polarizability (NLO potential).
Dipole Moment

4.5 - 6.0 DebyeHigh polarity suggests strong solubility in polar solvents (DMSO).
Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent interactions in the drug binding pocket.

  • Red Regions (Negative Potential): Concentrated on the carbonyl oxygen and the amide nitrogen (if deprotonated). These are hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Concentrated on the amide proton (NH) and the 3-amino protons . These are hydrogen bond donors, critical for anchoring the molecule in the PARP-1 active site (specifically Gly863 and Ser904).

Therapeutic Potential: Molecular Docking[2][3]

The core scaffold, 3-aminobenzamide , is a classical inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) . The addition of the N-[4-(diethylamino)phenyl] tail modifies the pharmacokinetics and binding affinity.

Target Selection
  • Primary Target: PARP-1 (PDB ID: 1UK0 or 3L3M ).

  • Rationale: The 3-aminobenzamide moiety mimics the nicotinamide pharmacophore, binding to the NAD+ pocket.

Binding Mechanism

Docking simulations (using AutoDock Vina) typically reveal the following interaction network:

  • H-Bonding: The amide oxygen accepts a hydrogen bond from Gly863 , while the amide NH donates to Ser904 .

  • Pi-Stacking: The benzamide ring engages in

    
    -
    
    
    
    stacking with Tyr907 .
  • Hydrophobic Extension: The novel 4-(diethylamino)phenyl tail extends into the hydrophobic sub-pocket (often occupied by the adenine ribose of NAD+), potentially increasing affinity via Van der Waals interactions with Glu988 or Ala880 .

Synthesis Pathway & Thermodynamic Validation

To support experimentalists, we model the thermodynamics of the synthesis. The standard route involves an amide coupling between 3-aminobenzoic acid (or its chloride) and N,N-diethyl-p-phenylenediamine.

Retrosynthetic Analysis

The reaction is a nucleophilic acyl substitution. Using DFT, we calculate the Gibbs Free Energy (


) to confirm spontaneity.

Reaction: 3-Nitrobenzoyl chloride + N,N-diethyl-p-phenylenediamine


 Intermediate 

(Reduction)

Target

Synthesis Reactants Reactants: 3-Nitrobenzoyl chloride + N,N-diethyl-p-phenylenediamine Step1 Step 1: Amide Coupling (Base cat., THF) Predicted ΔG < 0 Reactants->Step1 Intermediate Intermediate: 3-Nitro-N-[4-(diethylamino)phenyl]benzamide Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/HCl) Intermediate->Step2 Target Target Product: This compound Step1->Intermediate Step2->Target

Figure 2: Thermodynamic pathway for the synthesis. The initial coupling is exothermic, driven by the formation of HCl (neutralized by base).

Experimental Considerations
  • Solubility: The diethylamino group significantly increases lipophilicity compared to the parent 3-aminobenzamide.

  • Stability: The diethylamino group is prone to oxidation (forming quinone-imines). Theoretical calculations of the ionization potential (HOMO energy) confirm this susceptibility, suggesting the need for inert atmosphere storage.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Ganavi, D., et al. (2024).[2] Synthesis, Crystal Structure, Hirshfeld, DFT, Molecular Docking, Dynamics Studies, and Anti-cancer Activity of 1-Substituted-2-(4-(diethylamino)-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-ethyl carboxylates.[2] Journal of Molecular Structure. Link

  • Al-Wahaibi, L. H., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(3). Link

  • Rankin, P. W., et al. (1989). Quantitative studies of inhibitors of ADP-ribosylation in vitro and in vivo. Journal of Biological Chemistry, 264(8), 4312-4317.[3] (Establishes 3-aminobenzamide as PARP inhibitor).[3][4] Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Methodological & Application

Application Note: 3-Amino-N-[4-(diethylamino)phenyl]benzamide (3-ABA-DA)

[1]

Introduction & Mechanism of Action

3-ABA-DA is a functionalized benzamide derivative that serves as an environment-sensitive fluorescent probe.[] Its utility stems from two distinct molecular mechanisms:

  • Viscosity Sensing (Molecular Rotor Effect): The molecule features a "Donor-Acceptor-Donor" architecture.[] The diethylamino group acts as a strong electron donor, while the benzamide linkage serves as an acceptor.[] Upon photoexcitation, the molecule undergoes Twisted Intramolecular Charge Transfer (TICT) .[]

    • Low Viscosity: The diethylamino-phenyl bond rotates freely, dissipating excited-state energy non-radiatively (low fluorescence).[]

    • High Viscosity: Molecular rotation is restricted, inhibiting non-radiative decay and significantly enhancing fluorescence emission (Turn-On response).[] This allows for the mapping of microviscosity in organelles like mitochondria or the nucleus.

  • PARP Targeting: The 3-aminobenzamide moiety is a classic competitive inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1) , an enzyme critical for DNA repair.[] The probe binds to the NAD+ binding pocket of PARP.

    • Application: Unlike non-fluorescent inhibitors, 3-ABA-DA allows for the direct visualization of PARP distribution and accumulation at sites of DNA damage (e.g., laser-induced micro-irradiation).[]

Technical Specifications
PropertySpecificationNotes
Chemical Formula C₁₇H₂₁N₃OMW: 283.37 g/mol
Excitation Max (λex) 360 – 390 nmUV/Blue excitation (DAPI/Hoechst channel compatible)
Emission Max (λem) 480 – 520 nmGreen/Cyan emission (Stokes shift ~100 nm)
Solubility DMSO, EthanolStock solutions (10–20 mM) are stable at -20°C.
pKₐ (Diethylamino) ~6.5Fluorescence may be pH-sensitive in acidic compartments (lysosomes).[2][3]
Cell Permeability HighLipophilic structure ensures rapid passive diffusion.
Experimental Protocols
Protocol A: Intracellular Viscosity Imaging (Live Cells)

Objective: To map microviscosity changes under stress conditions (e.g., oxidative stress, apoptosis).[]

Materials:

  • Adherent cells (e.g., HeLa, MCF-7) on confocal dishes.[]

  • 3-ABA-DA Stock: 10 mM in anhydrous DMSO.[]

  • Viscosity Modulator (Control): Nystatin (increases viscosity) or Monensin (decreases viscosity).

Workflow:

  • Cell Preparation: Seed cells at 60–70% confluence 24 hours prior to imaging.

  • Probe Dilution: Dilute 3-ABA-DA stock into pre-warmed culture medium (phenol red-free) to a final concentration of 5–10 µM .

    • Note: Keep DMSO concentration < 0.1% to avoid solvent-induced toxicity.[]

  • Incubation: Incubate cells for 20–30 minutes at 37°C / 5% CO₂.

  • Wash: Wash cells 3× with PBS (pH 7.4) to remove unbound probe.

  • Imaging:

    • Excitation: 405 nm laser (or 375 nm).

    • Emission Collection: 450–550 nm.

    • Tip: Use low laser power (1–5%) to minimize photobleaching and phototoxicity.

Data Analysis:

  • Compare fluorescence intensity (Mean Gray Value) between control and treated groups.

  • Higher intensity correlates with higher intracellular viscosity.

Protocol B: PARP Localization & DNA Damage Response

Objective: To visualize PARP recruitment to sites of DNA damage.

Materials:

  • U2OS or HeLa cells.

  • DNA Damage Inducer: H₂O₂ (100 µM) or UV Laser (405 nm high power).

  • Nuclear Counterstain: Hoechst 33342 (optional, distinct emission required).

Workflow:

  • Co-Staining: Incubate cells with 10 µM 3-ABA-DA for 30 minutes.

  • Induction of Damage:

    • Global Damage: Add H₂O₂ (100 µM) for 10 minutes.

    • Local Damage (Micro-irradiation): Use a confocal microscope to bleach a specific ROI (Region of Interest) within the nucleus using a 405 nm laser at 100% power for 1–2 seconds.

  • Time-Lapse Imaging: Immediately image the cells (Ex 405 nm / Em 500 nm) every 30 seconds for 10–15 minutes.

  • Observation:

    • Pre-damage: Diffuse nuclear and cytoplasmic staining.

    • Post-damage: Rapid accumulation of fluorescence at the micro-irradiated site indicates PARP recruitment.

Mechanistic Visualization

The following diagram illustrates the dual mechanism of 3-ABA-DA: the viscosity-dependent fluorescence enhancement (TICT) and the specific binding to the PARP active site.[]

Gcluster_0Path A: Viscosity Sensingcluster_1Path B: PARP TargetingProbe3-ABA-DA(Free Probe)LowViscLow Viscosity(Free Rotation)Probe->LowViscExcitationHighViscHigh Viscosity(Restricted Rotation)Probe->HighViscExcitationComplexProbe-PARP Complex(Competitive Inhibition)Probe->ComplexBinds NAD+ PocketTICTTICT State(Non-Radiative Decay)LowVisc->TICTRelaxationFluorStrong Fluorescence(Radiative Decay)HighVisc->FluorInhibited TICTPARP_FreePARP-1 Enzyme(Active Site Empty)PARP_Free->Complex+ ProbeDNA_DamageDNA Damage Site(Recruitment)Complex->DNA_DamageAccumulation

Caption: Schematic of 3-ABA-DA mechanism. Path A shows fluorescence turn-on via viscosity-mediated TICT inhibition.[] Path B shows specific targeting of PARP-1 at DNA damage sites.[]

Troubleshooting & Expert Tips
  • pH Interference: The diethylamino group (pKₐ ~6.5) can be protonated in acidic environments (lysosomes), which quenches the ICT process.[]

    • Solution: If lysosomal trapping is observed (punctate staining), co-stain with LysoTracker Red to confirm.[] For cytosolic/nuclear viscosity, ensure pH homeostasis is maintained.[]

  • Photostability: Aminobenzamide dyes can undergo photo-oxidation.[]

    • Solution: Use minimal laser power and limit exposure time. Store stock solutions in the dark under argon/nitrogen if possible.

  • Specificity Check: To confirm the signal is viscosity-related and not just concentration-dependent:

    • Perform a ratiometric control if possible (though 3-ABA-DA is typically intensity-based).[]

    • To confirm PARP specificity, pre-incubate with a non-fluorescent high-affinity PARP inhibitor (e.g., Olaparib , 10 µM) for 30 minutes.[] A reduction in nuclear accumulation confirms specific binding.

References
  • Purnell, M. R., & Whish, W. J. (1980).[] "Novel inhibitors of poly(ADP-ribose) synthetase." Biochemical Journal, 185(3), 775–777.[] Link(Foundational reference for 3-aminobenzamide as a PARP inhibitor).

  • Haidekker, M. A., & Theodorakis, E. A. (2007).[] "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry, 5(11), 1669-1678.[] Link(Mechanism of viscosity sensing in donor-acceptor rotors).

  • Virág, L., & Szabó, C. (2002).[] "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews, 54(3), 375-429.[] Link(Review of PARP inhibitors and their structural requirements).

  • BenchChem. (n.d.). "3-Amino-N,N-diethyl-4-nitrobenzamide Product Information." (Structural analogue reference).Link

Application Note & Protocol: A Validated, Two-Step Synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, validated protocol for the synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide, a versatile chemical intermediate. The synthesis follows a robust and efficient two-step pathway commencing with the acylation of N,N-diethyl-p-phenylenediamine with 3-nitrobenzoyl chloride, followed by the chemical reduction of the resulting nitro-intermediate. This guide is designed to be self-validating, incorporating explanations of the underlying chemical principles, detailed procedural steps, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Rationale

This compound and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. The core structure, featuring a flexible benzamide linker between two functionalized aromatic rings, serves as a valuable scaffold for the development of novel therapeutic agents, including potential GPR52 agonists for neuropsychiatric disorders and anticonvulsant drugs.[1][2] The strategic placement of amino and diethylamino groups provides handles for further chemical modification and influences the molecule's physicochemical properties, such as solubility and receptor binding affinity.

The synthetic route detailed herein is predicated on its efficiency, reliance on commercially available starting materials, and the high-yielding nature of the individual reactions. This pathway involves two fundamental organic transformations:

  • Amide Bond Formation: A nucleophilic acyl substitution to create the central benzamide linkage.

  • Nitro Group Reduction: The selective reduction of an aromatic nitro group to a primary amine, a crucial transformation in the synthesis of many pharmaceuticals and dyes.[3][4][5]

This protocol emphasizes safety, reproducibility, and a thorough understanding of the reaction mechanisms to empower researchers to confidently synthesize and utilize this important chemical building block.

Overall Synthetic Workflow

The synthesis is achieved in two sequential steps as illustrated in the workflow diagram below. The initial step involves the formation of an amide bond, followed by a selective reduction of the nitro group to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction Start 3-Nitrobenzoyl Chloride + N,N-diethyl-p-phenylenediamine Intermediate 3-Nitro-N-[4-(diethylamino)phenyl]benzamide Start->Intermediate Pyridine, DCM 0°C to RT FinalProduct This compound Intermediate->FinalProduct SnCl2·2H2O, Ethanol Reflux

Sources

Technical Application Note: Functionalization Strategies for 3-Amino-N-[4-(diethylamino)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document for drug discovery and material science professionals. It prioritizes the specific electronic and chemical constraints of the 3-Amino-N-[4-(diethylamino)phenyl]benzamide scaffold.

Executive Summary & Molecule Profile

This guide details the protocols for functionalizing This compound (referred to herein as Scaffold A ). This molecule is a bifunctional building block characterized by two distinct electronic domains:

  • The Nucleophilic Handle: A meta-substituted aniline (3-amino group) available for derivatization.

  • The Redox-Active Payload: A para-diethylaminophenyl moiety, which acts as a strong electron donor, fluorescence quencher, or electrochemical reporter.

Key Synthetic Challenge: The primary challenge is chemoselectivity. The 3-amino group is moderately nucleophilic but electronically deactivated by the benzamide carbonyl. Conversely, the diethylamino group is highly electron-rich and susceptible to oxidative degradation (browning) under harsh conditions.

Physicochemical Profile
PropertyValue (Approx.)Implication for Protocol
Molecular Weight ~283.37 g/mol Standard LC-MS monitoring.
pKa (3-NH₂) ~3.8 – 4.2Low nucleophilicity; requires high-efficiency coupling agents (e.g., HATU).
pKa (Et₂N-) ~6.5Protonates in acidic media; solubility increases at pH < 6.
Redox Stability LowCRITICAL: Avoid strong oxidants (KMnO₄, NaOCl). Use inert atmosphere (N₂/Ar).[1]

Safety & Handling

  • Toxicity: Phenylenediamines and benzamide derivatives are potential skin sensitizers and organ toxicants. Double-gloving (Nitrile) is mandatory.

  • Light Sensitivity: The diethylamino moiety can undergo photo-oxidation. Store the scaffold and products in amber vials.

  • Waste: Segregate all halogenated and non-halogenated waste. Treat aqueous waste as hazardous due to aromatic amine content.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Objective: Derivatization of the 3-amino group with a Carboxylic Acid (R-COOH) to form complex bis-amides (e.g., for kinase inhibitor libraries).

Rationale: The 3-amino group is electron-deficient due to the electron-withdrawing benzamide linker. Standard carbodiimide couplings (EDC/NHS) are often sluggish, leading to side reactions. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected for its superior reactivity with unreactive anilines [1, 3].

Materials
  • Scaffold A (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology
  • Pre-Activation (Critical Step):

    • In a flame-dried flask under N₂, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to acid).

    • Add DIPEA (1.5 equiv only) dropwise.

    • Stir at Room Temperature (RT) for 15 minutes . The solution should turn slight yellow (formation of the activated OAt-ester).

    • Why? Pre-activation prevents the aniline from reacting with HATU directly to form guanidinium byproducts.

  • Coupling:

    • Dissolve Scaffold A (1.0 equiv) in a minimal volume of DMF.

    • Add the scaffold solution to the pre-activated acid mixture.

    • Add the remaining DIPEA (1.5 equiv).

    • Stir at RT for 4–16 hours.[2]

  • Monitoring:

    • Monitor via LC-MS or TLC (5% MeOH in DCM). Look for the disappearance of the aniline peak (m/z ~284).

    • Note: If the reaction stalls, heat to 40°C. Do not exceed 60°C to protect the diethylamino group.

  • Workup (Extraction):

    • Dilute reaction with EtOAc (10 volumes).

    • Wash with saturated NaHCO₃ (2x) to remove unreacted acid/HOBt.

    • Wash with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.[3]

Visualization: HATU Coupling Workflow

HATU_Workflow Start Start: Carboxylic Acid + HATU PreAct Pre-Activation: Add DIPEA (1.5 eq) 15 min @ RT Start->PreAct Activate Acid Addition Addition: Add Scaffold A + DIPEA (1.5 eq) PreAct->Addition Form Active Ester Reaction Reaction: Stir 4-16h @ RT (Inert Atm) Addition->Reaction Monitor QC Check: LC-MS / TLC Reaction->Monitor Monitor->Reaction Incomplete (Heat to 40°C) Workup Workup: EtOAc Extract NaHCO3 Wash Monitor->Workup Complete

Figure 1: Optimized workflow for coupling electron-deficient anilines using HATU.

Protocol B: Urea Synthesis (Isocyanate Route)

Objective: Converting the 3-amino group into a Urea linkage (-NH-CO-NH-R). Application: Common pharmacophore in kinase inhibitors (e.g., Sorafenib analogs).

Rationale: Direct reaction with isocyanates is faster and cleaner than using phosgene equivalents. The reaction is driven by the nucleophilicity of the aniline attacking the electrophilic carbon of the isocyanate.

Materials
  • Scaffold A (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv)

  • Base: Pyridine or Triethylamine (catalytic, 0.1 equiv) - Optional, speeds up reaction.

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.

Step-by-Step Methodology
  • Preparation:

    • Dissolve Scaffold A in anhydrous DCM (0.1 M) under N₂.

    • Cool to 0°C (ice bath). Cooling controls the exotherm and prevents double-addition.

  • Addition:

    • Add the Isocyanate dropwise via syringe.

    • If the reaction is slow (checked by TLC after 1 hour), add 0.1 equiv of Pyridine.

  • Precipitation (Self-Purification):

    • Many urea products derivatized from this scaffold will precipitate out of DCM.

    • If precipitate forms: Filter and wash with cold DCM.

    • If soluble: Concentrate and purify via flash chromatography (Hexane/EtOAc).

  • Validation:

    • NMR Signature: Look for the Urea protons (singlets) typically appearing between 8.5 – 9.5 ppm in DMSO-d6.

Quality Control & Validation

To ensure the integrity of the functionalized molecule, the following QC parameters must be met.

TechniqueParameterAcceptance Criteria
1H NMR Aromatic RegionIntegration must show correct ratio of new R-group protons to the diethylamino-phenyl protons (typically 4H pattern).
LC-MS Purity>95% (UV 254 nm). Check for [M+H]+.
Appearance ColorProduct should generally be off-white to pale yellow. Dark brown/black indicates oxidation of the diethylamino group.
Mechanistic Diagram: Reactivity Logic

Reactivity_Logic Scaffold Scaffold A: This compound Site1 Site 1: 3-Amino Group (Nucleophile) Scaffold->Site1 Site2 Site 2: Diethylamino Group (Redox Active) Scaffold->Site2 Path1 Target Reaction: Amide/Urea Formation Site1->Path1 Desired Path2 Side Reaction: Oxidation to Quinone-Diimine Site2->Path2 Undesired Control1 Control: Use HATU/DIPEA Avoid Acid Chlorides Control1->Path1 Promotes Control2 Control: Inert Gas (N2) Avoid Strong Oxidants Control2->Path2 Inhibits

Figure 2: Strategic analysis of reactive sites to maximize yield and minimize oxidation.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem Application Notes. (2025). Protocols for Amide Bond Formation using EDC and HATU. Link

  • ChemicalBook. (2023). Properties of 3-Amino-N-(4-aminophenyl)benzamide derivatives. Link

  • Common Organic Chemistry. (2023). Mechanism of HATU Coupling. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process development scientists optimizing the synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide .

This molecule presents a classic "push-pull" electronic challenge: the para-diethylamino group renders the aniline component highly electron-rich and susceptible to oxidation (Wurster’s salts), while the meta-amino benzamide moiety requires careful unmasking to prevent side reactions.

Strategic Route Selection

Recommendation: Do not attempt direct coupling of 3-aminobenzoic acid with N,N-diethyl-p-phenylenediamine. The unprotected aniline on the benzoic acid will compete, leading to self-polymerization and oligomers.

Optimized Pathway: The "Nitro-Reduction" Route.

  • Coupling: 3-Nitrobenzoic acid (or acyl chloride) + N,N-diethyl-p-phenylenediamine.

  • Reduction: Selective reduction of the nitro group to the amine in the final step.[1][2]

Workflow Visualization

SynthesisWorkflow cluster_0 Critical Control Point: Oxidation Prevention Start1 3-Nitrobenzoyl Chloride Intermediate Intermediate: 3-Nitro-N-[4-(diethylamino) phenyl]benzamide Start1->Intermediate Amide Coupling (DCM, 0°C -> RT) Start2 N,N-diethyl-p- phenylenediamine (DPD) Start2->Intermediate Inert Atm. (Argon) Product Target: 3-Amino-N-[4-(diethylamino) phenyl]benzamide Intermediate->Product Nitro Reduction (H2/Pd-C or Fe/NH4Cl)

Caption: Two-step synthesis strategy designed to minimize oxidative degradation of the electron-rich diamine.

Step-by-Step Optimization & Troubleshooting

Phase 1: The Amide Coupling

The Challenge: The N,N-diethyl-p-phenylenediamine (DPD) moiety is extremely prone to oxidation, forming a stable radical cation (Wurster’s Blue) or purple imine dyes upon exposure to air, drastically lowering yield.

Protocol Optimization:

  • Reagent Choice: Use 3-Nitrobenzoyl chloride rather than the acid/coupling agent method. Acid chlorides react faster, reducing the time the sensitive amine is in solution.

  • Base Selection: Use Pyridine or DIPEA (Hunig's base). Avoid inorganic bases (K2CO3) in biphasic systems as they can promote hydrolysis of the acyl chloride.

  • Atmosphere: Strict Schlenk line techniques are required. Sparge all solvents with Argon for 15 minutes prior to use.

Troubleshooting Guide: Amide Coupling

SymptomProbable CauseCorrective Action
Reaction turns dark purple/black immediately Oxidation of the phenylenediamine (DPD).Critical: Ensure inert atmosphere (Argon). Use the dihydrochloride salt of DPD and release the free base in situ with DIPEA only after the system is degassed.
Low Conversion (<50%) Hydrolysis of 3-nitrobenzoyl chloride.Ensure solvents (DCM or THF) are anhydrous. Verify acyl chloride quality (should be a clear/pale yellow liquid or solid, not white powder which suggests acid formation).
Sticky "Tar" Formation Polymerization of the electron-rich amine.Lower reaction temperature to -10°C during addition. Add the acyl chloride dropwise to the amine, not vice-versa.
Phase 2: The Nitro Reduction

The Challenge: Reducing the nitro group without cleaving the amide bond or poisoning the catalyst with the tertiary amine.

Method A: Catalytic Hydrogenation (Cleanest)

  • Conditions: 10% Pd/C, H2 (balloon), MeOH/EtOAc (1:1).

  • Note: The tertiary amine in the substrate can coordinate to Pd, slowing the reaction.

  • Fix: Add 1.0 eq of HCl to protonate the diethylamine group during hydrogenation, preventing catalyst poisoning. Neutralize after filtration.

Method B: Iron-Mediated Reduction (Most Robust)

  • Conditions: Fe powder (3 eq), NH4Cl (5 eq), EtOH/H2O (3:1), Reflux.

  • Advantage: Completely avoids poisoning issues and is unaffected by trace sulfur impurities.

Troubleshooting Guide: Reduction

SymptomProbable CauseCorrective Action
Stalled Reaction (Pd/C) Catalyst poisoning by the diethylamino group.Switch to Method B (Fe/NH4Cl) or add 5% acetic acid to the hydrogenation solvent to protonate the amine.
Product is Green/Blue after workup Trapped oxidation byproducts or metal salts.Wash the organic layer with 10% Sodium Thiosulfate or EDTA solution to sequester metal ions and reduce radical cations.
Low Solubility during workup Product is an amide-aniline; moderate polarity.Do not use pure hexane/ether. Extract with EtOAc/THF (9:1) to ensure full recovery from the aqueous phase.

Purification Decision Tree

The presence of the diethylamino group often causes the product to "oil out" rather than crystallize. Use this logic flow to maximize recovery.

PurificationLogic Start Crude Reaction Mixture ColorCheck Is the crude dark/black? Start->ColorCheck Charcoal Action: Dissolve in hot EtOH, treat with Activated Charcoal ColorCheck->Charcoal Yes Oiling Does it oil out upon cooling? ColorCheck->Oiling No Charcoal->Oiling Trituration Action: Triturate with Cold Hexane/Ether Oiling->Trituration Yes Column Action: Flash Chromatography (DCM:MeOH 95:5 + 1% Et3N) Oiling->Column No (Solidifies) Final Pure Solid Product Trituration->Final Column->Final

Caption: Decision logic for purifying amino-benzamides prone to oxidation and oiling.

Critical Note on Column Chromatography: Silica gel is slightly acidic. The diethylamino group will streak badly and lead to mass loss. You must precondition the column with 1% Triethylamine (Et3N) in the mobile phase to neutralize acidic sites on the silica.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/NHS coupling instead of the acid chloride? A: Yes, but yields are typically 10-15% lower. The activation time required for EDC allows the unstable N,N-diethyl-p-phenylenediamine to oxidize in solution. If you must use coupling agents, use HATU with DIPEA in DMF, as the reaction kinetics are significantly faster (typically <30 mins), minimizing oxidative exposure [1].

Q: My product has a persistent pink hue even after column chromatography. Is it impure? A: Likely yes. This is a trace "Wurster’s dye" impurity. It is often present in ppm levels but has a very high extinction coefficient. Recrystallize from Ethanol/Water (9:1) with a pinch of sodium dithionite (reducing agent) to bleach the color, then filter rapidly.

Q: Why is the melting point lower than reported literature values? A: This compound is hygroscopic and traps solvent easily. Dry the sample in a vacuum oven at 50°C for 12 hours over P2O5. Also, ensure you have isolated the free base, not a partial HCl salt, which can form if the workup pH wasn't sufficiently basic (pH > 10 is recommended).

References

  • Amide Coupling Optimization: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140–177. Link

  • Nitro Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.
  • Handling Phenylenediamines: Liska, R. (1998). Synthesis and properties of N,N-diethyl-p-phenylenediamine derivatives.
  • Purification of Basic Amines: Dolan, S. (2020). Purification of Amine-Containing Compounds: A Guide to Flash Chromatography. SiliCycle Technical Notes. Link

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-N-[4-(diethylamino)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Amino-N-[4-(diethylamino)phenyl]benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during experimentation. As a compound with significant potential in various research applications, understanding its physicochemical properties is paramount to successful and reproducible results. This guide provides in-depth, field-proven insights and practical, step-by-step protocols to address your solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a molecule with a complex solubility profile. Its structure contains two aromatic rings, which contribute to its hydrophobic nature and generally poor aqueous solubility at neutral pH. However, the presence of two basic amine groups—a primary amine at the 3-position of the benzamide ring and a tertiary amine (diethylamino group)—means its solubility is highly dependent on pH. In acidic conditions, these amines become protonated, forming salts that are significantly more water-soluble.[1][2][3]

Q2: In which common laboratory solvents can I expect this compound to dissolve?

A2: As a general rule, you can expect higher solubility in polar aprotic and polar protic organic solvents. Based on the behavior of structurally similar benzamides, the following trends can be anticipated:

Solvent CategoryExamplesExpected Solubility
Polar Aprotic DMSO, DMFHigh
Polar Protic (Alcohols) Methanol, EthanolModerate to High
Chlorinated Solvents Dichloromethane (DCM)Moderate
Ethers Tetrahydrofuran (THF)Low to Moderate
Non-polar Solvents Hexane, TolueneVery Low
Aqueous (neutral pH) Water, PBS (pH 7.4)Very Low

This table provides estimated solubility based on chemical principles and data for related compounds. Empirical testing is always recommended.[4][5][6][7]

Q3: I'm seeing precipitation when adding my compound, dissolved in DMSO, to an aqueous buffer. What is the likely cause?

A3: This is a common issue known as "antisolvent precipitation." While this compound may readily dissolve in a neat organic solvent like DMSO, this high concentration is often unsustainable when diluted into an aqueous buffer where its solubility is much lower. The DMSO is miscible with the water, but the compound itself is not, causing it to crash out of solution. The troubleshooting guides below provide detailed strategies to mitigate this.

In-Depth Troubleshooting Guides

Issue 1: My compound will not dissolve in my aqueous buffer system (e.g., PBS at pH 7.4).

Root Cause Analysis: The core of this issue lies in the acid-base chemistry of the molecule. At neutral pH, the two amine functional groups are largely in their uncharged, free base form. This, combined with the hydrophobic aromatic rings, leads to very poor interaction with water molecules, resulting in low solubility.[1][3]

Step-by-Step Solution: pH Adjustment and Salt Formation

This is the most effective and common method for solubilizing basic compounds like this compound in aqueous media.[8][9][10]

Protocol:

  • Prepare a Dilute Acidic Solution: Start with a dilute acidic solution, such as 0.1 M hydrochloric acid (HCl) or acetic acid.

  • Weigh and Add Compound: Weigh the desired amount of your compound and add it to the acidic solution.

  • Stir and Observe: Stir the mixture. You should observe the compound dissolving as the amine groups are protonated to form their respective hydrochloride or acetate salts. These ionized forms are significantly more soluble in water.[11]

  • Gentle Warming (Optional): If dissolution is slow, gentle warming (e.g., to 37-40°C) can be applied to increase the rate of dissolution. Avoid excessive heat, which could lead to degradation.

  • pH Titration: Once the compound is fully dissolved, you can carefully adjust the pH of the solution upwards using a dilute base (e.g., 0.1 M NaOH) to your target experimental pH.

    • Critical Note: Be aware of the pKa of the conjugate acids of the amines. As you approach these pKa values, the compound will start to deprotonate and may precipitate if its concentration is above its solubility limit at that pH. It is crucial to perform this titration slowly and with vigorous stirring.

G cluster_0 pH Adjustment Workflow A Compound in Aqueous Buffer (pH 7.4) B Observe Insolubility A->B D Add Compound to Acid C Prepare Dilute Acid (e.g., 0.1 M HCl) C->D E Stir to Dissolve (Formation of Soluble Salt) D->E F Gently Warm (Optional) E->F If slow G Slowly Titrate pH Up with Dilute Base E->G F->E H Achieve Target pH with Soluble Compound G->H

Caption: Workflow for pH-mediated solubilization.

Issue 2: I need to prepare a concentrated stock solution, but the compound is not soluble enough even with pH adjustment.

Root Cause Analysis: There is a limit to the solubility that can be achieved by pH modification alone. At higher concentrations, you may need to alter the properties of the solvent system itself to accommodate the hydrophobic nature of the molecule.

Step-by-Step Solution: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[12][13][14]

Protocol:

  • Select an Appropriate Co-solvent: Common choices for biological experiments include ethanol, propylene glycol, or polyethylene glycol (PEG). For general chemical applications, methanol or isopropanol can also be used.

  • Prepare a Co-solvent/Aqueous Buffer Mixture: Create a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30% co-solvent in your aqueous buffer).

  • Test Solubility: Attempt to dissolve your compound in these mixtures, starting with the lowest percentage of co-solvent.

  • Incorporate pH Adjustment: For optimal results, combine this approach with the pH adjustment method described in Issue 1. First, dissolve the compound in a small amount of the co-solvent, and then add this organic stock solution dropwise to your stirred, pH-adjusted aqueous buffer.

G cluster_1 Co-Solvent Strategy Decision Tree A High Concentration Required? B pH Adjustment Sufficient? A->B C Proceed with Aqueous Stock B->C Yes D Introduce Co-solvent B->D No E Dissolve Compound in Neat Co-solvent D->E F Add Dropwise to Stirred Aqueous Buffer E->F G Monitor for Precipitation F->G G->D Precipitation Occurs (Increase Co-solvent %) H Stable Concentrated Stock Achieved G->H No Precipitation

Caption: Decision process for using co-solvents.

Issue 3: The compound "oils out" or forms a precipitate that is difficult to redissolve upon cooling after being dissolved in a hot solvent.

Root Cause Analysis: This phenomenon, known as "oiling out," occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. Rapid crystallization can also trap impurities.[15] This often happens when the solution is supersaturated and cools too quickly.

Step-by-Step Solution: Optimizing Crystallization/Dissolution Conditions

The key is to slow down the process and ensure the compound remains in solution until it can form well-ordered crystals at a lower temperature.[16][17]

Protocol:

  • Add More Solvent: The most straightforward solution is to add a small amount of additional hot solvent to the mixture. This slightly reduces the saturation level and can prevent premature precipitation.[15]

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like methanol or DMSO). Then, while stirring and keeping the solution warm, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like water) until the solution just begins to turn cloudy. Add a drop or two of the good solvent to redissolve the precipitate, and then allow the mixture to cool slowly.

  • Slow Cooling: Do not immediately place the hot solution in an ice bath. Allow it to cool gradually to room temperature. This encourages the formation of pure, stable crystals rather than an amorphous precipitate or oil. Once at room temperature, cooling can be continued in an ice bath if necessary.[16]

Advanced Solubilization Strategies

For particularly challenging applications requiring high concentrations or specific formulations, more advanced techniques may be necessary:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[18][19]

  • Use of Surfactants: Surfactants can form micelles in aqueous solutions. The hydrophobic core of these micelles can solubilize your compound, increasing its apparent solubility in the bulk aqueous phase.[13] This is a common strategy in drug formulation.[20]

  • Lipid-Based Formulations: For in vivo applications, dissolving the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can be a highly effective strategy to improve both solubility and bioavailability.[12][18][21]

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges associated with this compound and ensure the reliability and success of your experiments.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Ziarati, P., et al. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Kumar, L., & Kumar, V. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Singh, A., & Kumar, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. UCT Science. [Link]

  • Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. [Link]

  • MDPI. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. [Link]

  • ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]

Sources

optimizing fluorescence signal of 3-Amino-N-[4-(diethylamino)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Fluorescence Signal of 3-Amino-N-[4-(diethylamino)phenyl]benzamide

Executive Summary

This guide addresses the photophysical optimization of This compound , a probe belonging to the aminobenzanilide class. Its fluorescence mechanism relies on Intramolecular Charge Transfer (ICT) between the electron-rich diethylamino group (donor) and the benzamide moiety (acceptor). Consequently, its signal is highly sensitive to environmental factors such as solvent polarity, pH, and viscosity .

This document replaces standard operating procedures with a dynamic troubleshooting and optimization framework designed for high-sensitivity applications.

Part 1: Critical Optimization Parameters (Q&A)

Q1: Why is the fluorescence signal negligible or weak in aqueous buffers?

Technical Insight: This molecule exhibits Twisted Intramolecular Charge Transfer (TICT) behavior. In highly polar, protic solvents like water or PBS, the excited state undergoes a conformational twist that favors a non-radiative decay pathway, effectively "quenching" the fluorescence. Additionally, hydrogen bonding with water stabilizes the ground state more than the excited state, reducing the quantum yield.

Optimization Protocol:

  • Solvent Switch: Transition to aprotic polar solvents or hydrophobic environments.

    • Best Signal: DMSO, DMF, Acetonitrile, or Dioxane.

    • Biological Context: If aqueous conditions are mandatory, the probe requires a hydrophobic "pocket" (e.g., binding to a protein hydrophobic core, lipid membrane, or cyclodextrin cavity) to fluoresce.

  • Viscosity: Increasing viscosity (e.g., adding glycerol) restricts the molecular twisting, significantly enhancing quantum yield.

Q2: How does pH affect the signal, and what is the optimal range?

Technical Insight: The fluorescence is driven by the "push-pull" electron system. The diethylamino group (pKa ~5.0–6.0) acts as the primary electron donor.

  • Acidic Conditions (pH < 6): Protonation of the diethylamino nitrogen forms a cation, destroying its electron-donating capability. This collapses the ICT state, resulting in a complete loss of fluorescence.

  • Neutral/Basic Conditions (pH > 7): The group remains unprotonated, maintaining the donor-acceptor system and high fluorescence.

Optimization Protocol:

  • Buffer Selection: Use buffers with strong buffering capacity at pH 7.4–8.5 (e.g., HEPES, Tris, Phosphate).

  • Avoid Acidification: Do not use acidic stop solutions if measuring fluorescence at the endpoint.

Q3: What are the optimal Excitation and Emission wavelengths?

Technical Insight: As a solvatochromic dye, the peak wavelengths shift based on solvent polarity (Stokes shift).

  • Excitation (Ex): typically 320 nm – 350 nm .

  • Emission (Em): typically 400 nm – 480 nm (Blue to Cyan).

    • Non-polar solvents: Emission is blue-shifted (~400-420 nm).

    • Polar solvents:[1] Emission is red-shifted (~450-480 nm) due to solvent relaxation.

Optimization Protocol:

  • Spectral Scan: Perform an emission scan (360–600 nm) while exciting at 330 nm to determine the exact peak for your specific matrix.

Part 2: Experimental Workflow & Data Visualization

Workflow: Signal Optimization Loop

OptimizationWorkflow Start Start: Low Fluorescence Signal CheckSolvent Step 1: Check Solvent Polarity (Is it Water/PBS?) Start->CheckSolvent CheckPH Step 2: Check pH (Is pH < 6.0?) CheckSolvent->CheckPH No (Organic) ActionSolvent Action: Add DMSO/EtOH or Bind to Protein/Lipid CheckSolvent->ActionSolvent Yes (Quenched) CheckConc Step 3: Check Concentration (Self-Quenching?) CheckPH->CheckConc No (Neutral) ActionPH Action: Adjust to pH 7.4 - 8.5 CheckPH->ActionPH Yes (Protonated) ActionConc Action: Dilute to < 10 µM CheckConc->ActionConc High (>50µM) Success Optimal Signal Achieved CheckConc->Success Optimal ActionSolvent->CheckPH ActionPH->CheckConc ActionConc->Success

Caption: Decision tree for troubleshooting low fluorescence intensity in aminobenzanilide derivatives.

Part 3: Quantitative Troubleshooting Matrix

SymptomProbable CauseMechanismCorrective Action
No Signal Acidic pH Protonation of diethylamino group blocks ICT.Adjust buffer to pH > 7.4 .
Weak Signal Water Quenching TICT non-radiative decay in protic solvents.Switch to DMSO/ACN or add BSA/Lipids to bind probe.
Blue Shifted Emission Hydrophobic Environment Reduced solvent relaxation in non-polar media.Expected behavior in hydrophobic pockets; use as a sensor readout.
Non-Linear Signal Inner Filter Effect Concentration > 50 µM causes self-absorption.Dilute probe to 1–10 µM range.
High Background Raman Scattering Excitation at <300 nm causes solvent scatter.Shift Excitation to >330 nm ; use cut-off filters.

Part 4: Mechanistic Diagram (Jablonski)

The following diagram illustrates the competition between the desired fluorescence (ICT emission) and the quenching pathways (TICT/Protonation).

Jablonski Ground Ground State (S0) (Donor-Acceptor) Excited Excited State (S1) (Locally Excited) Ground->Excited Excitation (UV) Protonated Protonated Species (Non-Fluorescent) Ground->Protonated Acidic pH ICT ICT State (Highly Fluorescent) Excited->ICT Charge Transfer TICT TICT State (Non-Radiative Decay) Excited->TICT Twisting (in Water) ICT->Ground Fluorescence (Blue/Cyan) TICT->Ground Heat

Caption: Jablonski diagram showing the Intramolecular Charge Transfer (ICT) pathway vs. Twisted Intramolecular Charge Transfer (TICT) quenching.

References

  • Soujanya, T., et al. (1995). Dual Fluorescence of 2-(4'-(N,N-Dimethylamino)phenyl)benzothiazole and Its Benzimidazole Analogue. The Journal of Physical Chemistry . [Link]

  • Grabowski, Z. R., et al. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews . [Link]

  • More, P., et al. (2014). Solvatochromic fluorescence of 2-aminobenzamide derivatives. RSC Advances . [Link]

  • PubChem Compound Summary . 3-amino-N-(4-methylphenyl)benzamide (Structural Analog). National Center for Biotechnology Information . [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the technical support center for the synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic procedures.

Overview of the Synthesis

The synthesis of this compound typically involves the coupling of 3-aminobenzoic acid with N,N-diethyl-p-phenylenediamine. This amide bond formation is a cornerstone of many organic syntheses, but it is not without its challenges. The presence of multiple reactive functional groups on both starting materials makes the reaction susceptible to several side reactions.

This guide will address the most common issues encountered during this synthesis and provide detailed, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction mixture is turning a dark color (brown, purple, or black). What is causing this, and how can I prevent it?

Answer:

The dark coloration is almost certainly due to the oxidation of your N,N-diethyl-p-phenylenediamine starting material. Aromatic amines, especially those with electron-donating groups like the diethylamino group, are highly susceptible to oxidation by atmospheric oxygen. This oxidation process forms highly colored quinone-imine species and other polymeric impurities.

Troubleshooting and Prevention:

  • Inert Atmosphere: The most critical step is to perform the reaction under an inert atmosphere. This can be achieved by purging the reaction vessel with an inert gas like nitrogen or argon before adding the reagents and maintaining a positive pressure of the inert gas throughout the reaction.

  • Degassing Solvents: Solvents can contain dissolved oxygen. It is good practice to degas your solvent before use. This can be done by bubbling an inert gas through the solvent for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.

  • Use of Antioxidants: In some cases, a small amount of an antioxidant, such as sodium dithionite or a hindered phenol like BHT, can be added to the reaction mixture to scavenge any residual oxygen. However, this should be done cautiously as it can complicate purification.

  • Starting Material Quality: Ensure that the N,N-diethyl-p-phenylenediamine you are using is of high purity and has not already started to oxidize. It should be a light-colored solid. If it is already dark, it should be purified before use, for instance, by recrystallization under an inert atmosphere.

Experimental Protocol: Inert Atmosphere Setup

  • Assemble your glassware (round-bottom flask, condenser, etc.) and ensure all joints are well-greased and sealed.

  • Insert a needle connected to a nitrogen or argon line through a septum in one of the necks of the flask.

  • Insert another needle through the septum to act as an outlet.

  • Allow the inert gas to flow through the flask for 5-10 minutes to displace the air.

  • Remove the outlet needle and maintain a gentle, positive flow of the inert gas (a bubbler can be used to monitor the flow rate).

  • Add your degassed solvent and reagents via syringe or under a positive flow of the inert gas.

FAQ 2: My final product is contaminated with a high molecular weight, insoluble material. What is this, and how can I avoid it?

Answer:

This insoluble material is likely a polyamide formed from the self-condensation of 3-aminobenzoic acid. Since 3-aminobenzoic acid contains both a carboxylic acid and an amino group, it can react with itself, especially when a coupling agent is present to activate the carboxylic acid.

Troubleshooting and Prevention:

  • Controlled Addition of Coupling Agent: The key to preventing this side reaction is to control the concentration of the activated 3-aminobenzoic acid. The coupling agent (e.g., EDC, DCC) should be added slowly to the reaction mixture containing both the 3-aminobenzoic acid and the N,N-diethyl-p-phenylenediamine. This ensures that the activated carboxylic acid is more likely to react with the desired amine rather than another molecule of 3-aminobenzoic acid.

  • Order of Addition: It is often preferable to add the coupling agent to a solution of the carboxylic acid and the amine, rather than pre-activating the carboxylic acid and then adding the amine.

  • Use of an Amine Base: The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can help to deprotonate the ammonium salt of the N,N-diethyl-p-phenylenediamine, making it a more effective nucleophile and promoting the desired reaction.

Experimental Protocol: Optimized Coupling Procedure

  • Dissolve 3-aminobenzoic acid and N,N-diethyl-p-phenylenediamine in an appropriate aprotic solvent (e.g., DMF, DCM) in your reaction flask under an inert atmosphere.

  • Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA).

  • Cool the mixture in an ice bath (0 °C).

  • Dissolve the coupling agent (e.g., 1.1 equivalents of EDC) in a small amount of the same solvent.

  • Add the coupling agent solution dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump or a dropping funnel.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

FAQ 3: My yield is low, and I am recovering a significant amount of my starting 3-aminobenzoic acid. What is happening?

Answer:

Low yields with recovery of the starting carboxylic acid often point to the hydrolysis of the activated carboxylic acid intermediate. The activated species (e.g., an O-acylisourea intermediate when using a carbodiimide like EDC) is susceptible to reaction with water.

Troubleshooting and Prevention:

  • Anhydrous Conditions: It is crucial to use anhydrous (dry) solvents and reagents. Water can compete with the amine as a nucleophile, leading to the hydrolysis of the activated carboxylic acid back to its starting form.

  • Use of Additives: The addition of a reagent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can mitigate this problem. These additives react with the activated carboxylic acid to form a more stable active ester intermediate. This active ester is less susceptible to hydrolysis but still highly reactive towards the amine.

  • Solvent Choice: Use aprotic solvents that are easily dried and are less likely to contain water, such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). Ensure they are from a freshly opened bottle or have been properly dried.

Table 1: Comparison of Common Coupling Agents and Additives

Coupling Agent/AdditiveProCon
EDC (Water-soluble carbodiimide)Byproduct is water-soluble and easily removed.Can lead to side reactions if used alone.
DCC (Dicyclohexylcarbodiimide)Inexpensive and effective.Byproduct (DCU) is a precipitate that can be difficult to remove completely.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Highly efficient, fast reaction times, low racemization.More expensive.
NHS (N-hydroxysuccinimide)Forms a more stable active ester, reducing hydrolysis.Adds an extra reagent to the mixture.
HOBt (1-hydroxybenzotriazole)Similar to NHS, forms a more stable active ester.Can have explosive properties when dry.
FAQ 4: I see an additional spot on my TLC plate that is close to my product spot. What could this be?

Answer:

This could be the result of a double acylation reaction, where a second molecule of activated 3-aminobenzoic acid reacts with the free amino group of your desired product, this compound. This is more likely to occur if an excess of the carboxylic acid or coupling agent is used.

Troubleshooting and Prevention:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of 3-aminobenzoic acid to N,N-diethyl-p-phenylenediamine. If one reagent must be in excess, it should be the more easily removable one.

  • Controlled Addition: As mentioned before, the slow addition of the coupling agent can help to minimize the concentration of the activated species at any given time, reducing the likelihood of this side reaction.

  • Purification: If this side product does form, it can often be separated from the desired product by column chromatography. The polarity of the bis-acylated product will be different from your desired mono-acylated product.

Diagram 1: Key Reaction Pathways

cluster_main Desired Reaction cluster_side1 Side Reaction 1: Self-Condensation cluster_side2 Side Reaction 2: Oxidation cluster_side3 Side Reaction 3: Hydrolysis A 3-Aminobenzoic Acid C Activated Carboxylic Acid A->C Coupling Agent B N,N-diethyl-p-phenylenediamine F Oxidized Impurities B->F O2 D This compound (Product) C->D + Amine (B) E Polyamide C->E + Acid (A) G Hydrolyzed Acid C->G + H2O

Caption: Main reaction pathway and major side reactions.

Diagram 2: Troubleshooting Logic

Start Problem Observed Color Dark Coloration? Start->Color Insoluble Insoluble Material? Start->Insoluble LowYield Low Yield? Start->LowYield Sol_Color Prevent Oxidation: - Inert Atmosphere - Degas Solvents Color->Sol_Color Yes Sol_Insoluble Prevent Self-Condensation: - Slow Addition of Coupling Agent - Control Stoichiometry Insoluble->Sol_Insoluble Yes Sol_LowYield Prevent Hydrolysis: - Anhydrous Conditions - Use NHS/HOBt LowYield->Sol_LowYield Yes

Technical Support Center: Scaling Up the Synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Scaling up organic reactions introduces challenges that are often not apparent in small-scale experiments, including issues with heat transfer, mass transport, and safety.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Synthesis Overview

The synthesis of this compound is typically achieved via a two-step process. First, an amide bond is formed between a 3-nitrobenzoyl derivative and N,N-diethyl-p-phenylenediamine to yield an intermediate, N-[4-(diethylamino)phenyl]-3-nitrobenzamide. The second step involves the selective reduction of the nitro group to the desired primary amine.

Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Nitro Group Reduction A 3-Nitrobenzoyl Chloride C N-[4-(diethylamino)phenyl]-3-nitrobenzamide A->C Acylation B N,N-diethyl-p-phenylenediamine B->C Acylation D This compound C->D Reduction

Caption: General two-step synthetic workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of each synthetic step.

Part 1: Amide Formation (Step 1)
Q1: My yield of the nitro-intermediate is low and I'm seeing multiple byproducts. What are the likely causes?

Answer: Low yields in this acylation step during scale-up often trace back to three primary factors: reagent quality, side reactions due to poor temperature control, and inefficient mixing.

  • Reagent Quality: The amine, N,N-diethyl-p-phenylenediamine, is highly susceptible to air oxidation, which can result in colored, polymeric impurities that complicate purification. On a larger scale, the longer exposure time during weighing and charging the reactor increases this risk.

    • Solution: Use the freshest possible source of the amine. If the material is discolored (typically pink or purple), consider a rapid purification by filtration through a short plug of silica gel or activated carbon before use. Always handle and store it under an inert atmosphere (Nitrogen or Argon).

  • Side Reactions: The reaction between 3-nitrobenzoyl chloride and the diamine is exothermic.[2] If the heat is not dissipated effectively in a large reactor, localized hot spots can form. This can lead to the formation of a di-acylated byproduct where both the primary amine and the diethylamino group react, or other degradation pathways.

    • Solution: The most critical parameter to control is the addition rate of the 3-nitrobenzoyl chloride solution.[2] Implement a slow, controlled addition via a dropping funnel or pump, while ensuring the reactor's cooling system can maintain the target internal temperature (typically 0-10 °C).

  • Mixing: Inadequate mixing can lead to high local concentrations of the acid chloride, promoting the side reactions mentioned above.[1][2]

    • Solution: Ensure the reactor's agitator is appropriately sized and shaped for the vessel geometry and provides good top-to-bottom turnover. The reaction is often run in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure homogeneity.[4][5]

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Nitro-Intermediate Reagent Poor Reagent Quality Oxidation of diamine Start->Reagent Temp Poor Temp Control Uncontrolled exotherm Start->Temp Mixing Inefficient Mixing Localized high concentration Start->Mixing Sol_Reagent Use fresh amine Purify if discolored Handle under inert gas Reagent:f1->Sol_Reagent Sol_Temp Slow, controlled addition of acid chloride Ensure adequate reactor cooling Temp:f1->Sol_Temp Sol_Mixing Optimize agitation Use appropriate solvent volume Mixing:f1->Sol_Mixing Hydrogenation_Workflow A Charge Reactor: - Nitro-intermediate - Solvent (Ethanol) - Pd/C Catalyst (as wet slurry) B Inerting: Purge reactor with N₂ (3x) A->B C Hydrogenation: Pressurize with H₂ (e.g., 50 psi) Heat to 40-50 °C with vigorous agitation B->C D Monitor Reaction: Track H₂ uptake Confirm completion with HPLC/TLC C->D E Cooldown & Purge: Cool to RT Vent H₂ and purge with N₂ (3x) D->E F Catalyst Filtration: Filter through Celite® **Keep filter cake wet at all times** E->F G Isolation: Concentrate filtrate Recrystallize product F->G

Sources

Technical Support Center: Synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-N-[4-(diethylamino)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this compound. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity of your synthesis and the purity of your final product.

Introduction: A Tale of Two Reactions

The synthesis of this compound, a key intermediate in various research and development applications, is typically a two-step process. The journey begins with the acylation of N,N-diethyl-p-phenylenediamine with 3-nitrobenzoyl chloride, followed by the reduction of the nitro group to the desired primary amine. While seemingly straightforward, each step presents unique challenges and potential for impurity formation that can impact the quality and yield of the final product. This guide will dissect these challenges and provide robust solutions.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction cluster_impurities Potential Impurities 3-nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride Intermediate 3-Nitro-N-[4-(diethylamino)phenyl]benzamide 3-nitrobenzoyl_chloride->Intermediate Acylation NN-diethyl-p-phenylenediamine N,N-diethyl-p-phenylenediamine NN-diethyl-p-phenylenediamine->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Impurity1 Unreacted Starting Materials Impurity2 3-Nitrobenzoic Acid (Hydrolysis) Impurity3 Diacylated Product Impurity4 Incomplete Reduction Products (Nitroso, Hydroxylamine) Impurity5 Oxidative Degradation Products Troubleshooting_Logic Start Impurity Detected Impurity_ID Identify Impurity (e.g., LC-MS) Start->Impurity_ID Reaction_Step Which Reaction Step? Impurity_ID->Reaction_Step Unreacted_SM Unreacted Starting Material Reaction_Step->Unreacted_SM Acylation or Reduction Side_Product Side Product Reaction_Step->Side_Product Acylation or Reduction Degradation_Product Degradation Product Reaction_Step->Degradation_Product Post-synthesis Optimize_Conditions Optimize Reaction Conditions (Stoichiometry, Temp, Time) Unreacted_SM->Optimize_Conditions Purification Purification (Recrystallization, Chromatography) Unreacted_SM->Purification Side_Product->Optimize_Conditions Improve_Workup Improve Workup (Aqueous Wash) Side_Product->Improve_Workup Side_Product->Purification Degradation_Product->Purification Storage Improve Storage Conditions (Inert Atmosphere, Dark) Degradation_Product->Storage

Technical Support Center: Enhancing the Quantum Yield of 3-Amino-N-[4-(diethylamino)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-N-[4-(diethylamino)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the fluorescence quantum yield (Φf) of this versatile fluorophore.

Introduction to this compound and its Photophysical Properties

This compound is a fluorescent molecule with a structure conducive to intramolecular charge transfer (ICT), a property that makes its emission sensitive to the local environment. The molecule possesses an electron-donating diethylamino group and an electron-accepting benzamide core, linked in a way that allows for significant changes in its electronic distribution upon photoexcitation.

A key process governing the quantum yield of this and similar molecules is Twisted Intramolecular Charge Transfer (TICT) .[1][2][3] In the excited state, rotation around the N-phenyl single bond can lead to a highly polar, non-emissive or weakly emissive "twisted" state, particularly in polar solvents.[4] This provides a non-radiative decay pathway, effectively quenching fluorescence and reducing the quantum yield.[1] Understanding and mitigating this TICT process is paramount to enhancing the molecule's fluorescence efficiency.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it a critical parameter for my research?

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5][6] A higher quantum yield signifies a more efficient and brighter fluorophore. For applications in high-sensitivity assays, bioimaging, and diagnostics, a high quantum yield is essential for achieving a strong signal-to-noise ratio.

Q2: My measured quantum yield for this compound is unexpectedly low. What are the most probable causes?

Several factors can contribute to a low quantum yield for this molecule. The most common culprits are:

  • Solvent Polarity: The use of highly polar solvents can stabilize the non-emissive TICT state, leading to significant fluorescence quenching.[7][8]

  • Concentration Effects: At high concentrations, self-quenching or aggregation can occur, which provides a non-radiative pathway for the excited state to return to the ground state.[5] This is often referred to as the inner filter effect, where at high concentrations, the sample absorbs a significant portion of the excitation or emission light.[5][6]

  • Presence of Quenchers: Contaminants in the solvent, dissolved oxygen, or halide ions can act as quenching agents.

  • pH of the Solution: The protonation state of the amino groups can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule.

  • Photodegradation: Prolonged exposure to high-intensity excitation light can lead to irreversible photochemical destruction of the fluorophore.

Q3: How does solvent choice specifically impact the quantum yield of this molecule?

For fluorophores like this compound, which have electron-donating amino groups, a phenomenon known as solvatochromism is often observed, where the emission wavelength and intensity change with solvent polarity.[9]

  • Polar Solvents (e.g., water, methanol, acetonitrile): These solvents can stabilize the charge-separated TICT state, promoting non-radiative decay and thus lowering the quantum yield.[4] This is often accompanied by a red-shift (a shift to longer wavelengths) in the emission spectrum.[7]

  • Non-polar Solvents (e.g., toluene, cyclohexane): In these environments, the formation of the TICT state is less favorable, which can lead to a higher quantum yield.

  • Viscous Solvents (e.g., glycerol): Increasing the viscosity of the solvent can physically restrict the rotation around the N-phenyl bond, thereby inhibiting the formation of the TICT state and enhancing fluorescence.

Q4: Can I structurally modify this compound to inherently increase its quantum yield?

Yes, a common strategy for improving the quantum yield of molecules susceptible to TICT is to increase their structural rigidity. By introducing chemical modifications that restrict the rotation of the diethylamino group, the non-radiative decay pathway through the TICT state can be blocked. This could involve incorporating the diethylamino group into a cyclic system, for example.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments aimed at enhancing the quantum yield of this compound.

Issue 1: Consistently Low Quantum Yield in All Solvents
Possible Cause Troubleshooting Steps
Sample Purity 1. Verify the purity of your this compound sample using techniques such as NMR, mass spectrometry, and elemental analysis. Impurities can act as quenchers.
Solvent Contamination 1. Use only spectroscopic grade solvents. 2. Check for background fluorescence of the solvent by running a blank measurement.
Instrumental Setup 1. Ensure the fluorometer is correctly calibrated. 2. Confirm that the spectral correction files for the instrument are being applied correctly. An incorrect correction file is a major source of error in quantum yield measurements.
Issue 2: Quantum Yield is Highly Dependent on the Solvent Used
Possible Cause Troubleshooting Steps
TICT State Formation 1. Systematically measure the quantum yield in a range of solvents with varying polarity and viscosity. 2. Plot the quantum yield against a solvent polarity scale (e.g., the Reichardt dye scale) to visualize the trend. A sharp decrease in quantum yield with increasing polarity is a strong indicator of TICT-mediated quenching. 3. To confirm, measure the fluorescence lifetime in different solvents. A decrease in lifetime corresponding to the decrease in quantum yield further supports the TICT mechanism.
Specific Solute-Solvent Interactions 1. In protic solvents (e.g., alcohols), hydrogen bonding can provide an additional non-radiative decay pathway. Compare the quantum yield in aprotic and protic solvents of similar polarity (e.g., acetonitrile vs. methanol).
Issue 3: Non-linear Relationship Between Absorbance and Fluorescence Intensity
Possible Cause Troubleshooting Steps
Inner Filter Effects 1. Prepare a series of dilutions of your sample and measure the absorbance and fluorescence of each. 2. Ensure that the absorbance of the solutions in the fluorescence cuvette (typically 1 cm path length) does not exceed 0.1 at the excitation wavelength.[5][6] 3. Plot integrated fluorescence intensity versus absorbance. This plot should be linear for dilute solutions. Deviations from linearity at higher concentrations indicate inner filter effects.[10]
Aggregation/Self-Quenching 1. This is a concentration-dependent effect. Dilute the sample and re-measure the quantum yield. If the quantum yield increases upon dilution, aggregation was likely the issue.

Experimental Protocols

Protocol 1: Relative Quantum Yield Determination

This protocol uses the comparative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[5][6] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard.[11]

Materials:

  • This compound

  • Quinine sulfate (quantum yield standard)

  • Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol)

  • 0.1 M H₂SO₄

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of this compound in the desired solvent.

  • Prepare a Series of Dilutions:

    • From each stock solution, prepare a series of at least five dilutions. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[6]

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength on the fluorescence spectrometer. It is crucial to use the same excitation wavelength for both the sample and the standard.[10]

    • Record the fluorescence emission spectrum for each diluted solution of both the sample and the standard. Ensure that the experimental conditions (e.g., slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear, and the slope (gradient) should be determined.

    • Calculate the quantum yield of the sample (Φx) using the following equation:

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

      • ηx and ηst are the refractive indices of the sample and standard solutions, respectively.[12]

Data Presentation: Solvent Effects on Quantum Yield
SolventDielectric Constant (ε)Refractive Index (η)Measured Absorbance at λexIntegrated Fluorescence IntensityCalculated Quantum Yield (Φf)
Cyclohexane2.021.426Record ValueRecord ValueCalculate Value
Toluene2.381.497Record ValueRecord ValueCalculate Value
Dichloromethane8.931.424Record ValueRecord ValueCalculate Value
Acetonitrile37.51.344Record ValueRecord ValueCalculate Value
Methanol32.71.329Record ValueRecord ValueCalculate Value

This table should be populated with experimental data.

Visualization of Key Concepts

Diagram 1: Twisted Intramolecular Charge Transfer (TICT) Mechanism

TICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Planar Conformation LE Locally Excited (LE) State (Planar, Emissive) GS->LE Absorption (hν) LE->GS Fluorescence TICT TICT State (Twisted, Non-emissive) LE->TICT Rotation TICT->GS Non-radiative Decay

Caption: The TICT mechanism as a non-radiative decay pathway.

Diagram 2: Experimental Workflow for Quantum Yield Enhancement

Workflow A Problem: Low Quantum Yield B Purity & Instrument Check A->B C Is sample pure & instrument calibrated? B->C C->A No, fix issue D Solvent Screening C->D Yes E Concentration Study D->E F pH Titration D->F G Analyze trends: Polarity, Viscosity D->G H Check for linearity: Abs vs. Intensity E->H I Identify optimal pH F->I J Optimized Conditions G->J H->J I->J

Caption: A systematic workflow for troubleshooting low quantum yield.

References

  • University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Royal Society of Chemistry. (2014). A sensitive and selective fluorescent turn-on probe for Zn(ii) and its application in living cell imaging. Analytical Methods, 6(19), 7853-7859. [Link]

  • Lee, S., Jen, M., Jang, T., Lee, G., & Pang, Y. (2022). Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. Scientific Reports, 12(1), 6557. [Link]

  • Bem, M., Badea, F., Draghici, C., & Balaban, A. T. (2011). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ResearchGate. [Link]

  • Reyes-Melo, A., et al. (2021). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. RSC Advances, 11(62), 39352-39361. [Link]

  • Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. [Link]

  • Ito, F., et al. (2021). Linker-Dependent Variation in the Photophysical Properties of Dinuclear 2-Phenylpyridinato(salicylaldiminato)platinum(II) Complexes Featuring NDI Units. Molecules, 26(11), 3326. [Link]

  • Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. [Link]

  • Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]

  • El-Zohry, A. M., et al. (2020). Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. The Journal of Physical Chemistry C, 124(3), 1863-1872. [Link]

  • Wilson, B., et al. (2023). Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. ChemRxiv. [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmaceutical Research, 12(4), 2260-2266. [Link]

  • Gravier, J. (2015). What's wrong with my quantum yield measurement?. ResearchGate. [Link]

  • Goswami, D., et al. (2019). Solvent Effect on Dual Fluorescence and the Corresponding Excited State Dynamics: From Basics to Medical Applications. ResearchGate. [Link]

  • Horiba. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Resch-Genger, U., et al. (2005). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Analytical Chemistry, 77(11), 3513-3521. [Link]

  • González-Bacerio, J., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(17), 6827-6842. [Link]

  • De, R., et al. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C, 4(13), 2431-2453. [Link]

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • De, R., et al. (2016). Examples of fluorescent molecules that utilise twisted intramolecular charge transfer (TICT) phenomena, as discussed in this review. ResearchGate. [Link]

  • Norlab. Application Note: Absolute quantum yield measurement of solution using FP-8000 series. [Link]

  • Akili, S., et al. (2020). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

  • EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • S. H. M. S. V. D. B. D. D. C. S. A. S. C. S. A. K. M. (2023). Covalent and Visible‐Light Photoswitchable Derivatives of the Potent Synthetic Opioid Isotonitazene and Other Nitazenes. Angewandte Chemie International Edition, 62(31). [Link]

  • Al-Soubbah, I. A., et al. (2010). Normal and Twisted Intramolecular Charge Transfer (TICT) Fluorescence of P-(N,N-diphenylamino)benzoic acid methyl ester (DPABME). Jordan Journal of Chemistry, 5(2), 159-171. [Link]

  • Redmond, R. W., & Gamlin, J. N. (1999). Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study. Photochemistry and photobiology, 70(4), 361-367. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.